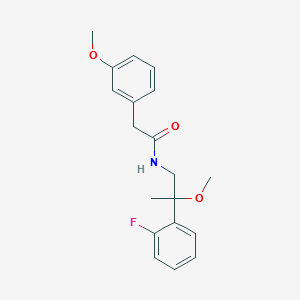

![molecular formula C19H15N3S B2530023 N-(4-甲基苯基)-5-苯基噻吩并[2,3-d]嘧啶-4-胺 CAS No. 404852-86-4](/img/structure/B2530023.png)

N-(4-甲基苯基)-5-苯基噻吩并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine" is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of closely related compounds, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and coupling of different aromatic and heteroaromatic components. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, resulting in good yields and characterized by spectral analyses . Similarly, the synthesis of other pyrimidine derivatives often involves cyclization, as seen with the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine using Ni(NO3)2 as a catalyst . These methods suggest that the synthesis of "N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine" could also involve a cyclization step followed by aromatic coupling.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined by X-ray diffraction and supported by elemental analysis and spectroscopic data . These techniques could similarly be applied to determine the molecular structure of "N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine".

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the aromatic rings. The docking studies of related compounds suggest interactions with biological targets . Additionally, the presence of substituents like chloro and methoxy groups can affect the electronic properties and thus the reactivity of the compounds . Theoretical studies using DFT calculations can provide insights into the chemical reactivity, as demonstrated for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally. The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the crystal structure of related compounds provides information on molecular packing and potential intermolecular interactions . Theoretical calculations, such as those performed for triazolyl-pyrimidin derivatives, can predict thermodynamic properties and electronic structure, which are indicative of stability and reactivity .

科学研究应用

抗氧化活性

研究表明,与噻吩并[2,3-d]嘧啶相关的衍生物的合成凸显了它们的显著抗氧化活性。这些化合物表现出自由基清除能力,这对于对抗生物系统中的氧化应激至关重要。给电子取代基的存在增强了这一活性,表明该化合物在开发抗氧化剂疗法中的潜在效用(Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012)。

抗菌应用

由嘧啶衍生物合成的化合物在被掺入聚氨酯清漆和印刷油墨等材料时显示出有希望的抗菌效果。这些发现表明了在涂料和油墨中使用此类化合物以赋予抗菌特性的潜力,从而防止微生物在表面和材料上生长(El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015)。

抗真菌功效

该化合物的衍生物已被合成并测试了其对各种真菌类型的抗真菌特性。一些衍生物表现出相当大的效力,尤其是在曲霉中,突出了这些化合物在开发新型抗真菌剂中的潜力(Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)。

抗肿瘤和凋亡诱导

与该化合物相关的 N-取代苯基衍生物已被确定为有效的凋亡诱导剂,在抑制微管蛋白聚合方面表现出显着的活性。这一特性对于癌症治疗的发展至关重要,因为它可以通过阻止细胞分裂来导致癌细胞的破坏(Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009)。

针对慢性髓细胞白血病的药物设计

N-(4-甲基苯基)-5-苯基噻吩并[2,3-d]嘧啶-4-胺的特定衍生物已被合成并提出作为针对慢性髓细胞白血病的药物设计的先驱。该化合物的合成和结构分析为针对特定类型白血病开发靶向疗法铺平了道路,证明了该化合物在药物化学中的相关性(Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021)。

作用机制

Target of Action

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

The mode of action of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves interaction with its target, the acetyl-CoA carboxylase enzyme . The compound binds to the enzyme, potentially inhibiting its activity. This interaction can lead to changes in the enzyme’s function, affecting the metabolic processes it regulates.

Biochemical Pathways

The primary biochemical pathway affected by N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is the fatty acid biosynthesis pathway, regulated by the acetyl-CoA carboxylase enzyme . Inhibition of this enzyme can disrupt the production of fatty acids, affecting various downstream effects related to energy metabolism and cell membrane synthesis.

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine’s action are likely to be related to its inhibition of the acetyl-CoA carboxylase enzyme . This could lead to a decrease in fatty acid biosynthesis, potentially affecting energy metabolism and cell membrane synthesis in the organism.

属性

IUPAC Name |

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXGPGNSBKNLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2529959.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)